molecular formula C12H12N2O2 B3151672 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid methyl ester CAS No. 7188-97-8

5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid methyl ester

Cat. No.: B3151672
CAS No.: 7188-97-8
M. Wt: 216.24 g/mol
InChI Key: UXTASIYEIXYNJZ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid methyl ester (CAS 7188-97-8) is a pyrazole-based compound with a molecular weight of 216.24 g/mol. Its structure features a phenyl group at the 1-position, a methyl ester at the 3-position, and a methyl substituent at the 5-position of the pyrazole ring. This configuration enhances its stability and modulates electronic properties, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals .

Key Applications
The compound’s ester functionality and aromatic substituents suggest utility in drug discovery, such as serving as a precursor for anti-inflammatory or analgesic agents. Its methyl ester group can undergo hydrolysis to yield carboxylic acid derivatives for further functionalization .

Properties

IUPAC Name

methyl 5-methyl-1-phenylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-9-8-11(12(15)16-2)13-14(9)10-6-4-3-5-7-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTASIYEIXYNJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001229411
Record name Methyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001229411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7188-97-8
Record name Methyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7188-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001229411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid methyl ester, often referred to as Methyl 5-methyl-1-phenylpyrazole-3-carboxylate, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and relevant case studies.

Anticancer Activity

Research has demonstrated that compounds containing the pyrazole moiety exhibit notable anticancer properties. For instance, studies have shown that derivatives of pyrazoles can inhibit the growth of various cancer cell lines, including breast carcinoma (MCF-7) and lung cancer (A549). The IC50_{50} values for these compounds often indicate moderate to strong cytotoxic effects, with some derivatives achieving IC50_{50} values lower than 200 µg/mL, suggesting potent activity against cancer cells .

CompoundCell LineIC50_{50} (µg/mL)
5-Methyl-1-phenylpyrazoleMCF-7193.93
5-Methyl-1-phenylpyrazoleA549208.58
Control (5-Fluorouracil)A549371.36

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have shown effectiveness against various bacterial strains, indicating potential as antibacterial agents. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory and Analgesic Effects

In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, making it a candidate for treating inflammatory diseases .

Case Studies

Case Study 1: Anticancer Evaluation

In a recent study, researchers synthesized several pyrazole derivatives and tested their anticancer activity on the MCF-7 cell line. Among them, the compound with the methyl ester group showed significant cytotoxicity with an IC50_{50} value of 193.93 µg/mL, indicating its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial efficacy of pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 5-methyl-1-phenylpyrazole significantly inhibited bacterial growth, showcasing their potential in developing new antibiotics .

Scientific Research Applications

Agricultural Chemistry

Pesticide Development
This compound plays a crucial role in the formulation of agrochemicals, particularly as an active ingredient in pesticides and herbicides. Its unique chemical structure allows for targeted action against specific pests while minimizing environmental impact. Research has shown that derivatives of this compound exhibit potent insecticidal and herbicidal activities, making them valuable in sustainable agricultural practices.

Compound Activity Target Pests/Weeds Reference
5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid methyl esterInsecticidalAphids, whiteflies
5-Methyl-1-phenyl-1H-pyrazole derivativesHerbicidalBroadleaf weeds

Pharmaceutical Development

Therapeutic Properties
The compound is under investigation for its potential therapeutic applications, particularly in treating inflammatory diseases and cancer. Its ability to inhibit certain enzymes and modulate biological pathways makes it a candidate for drug development.

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that derivatives of 5-methyl-1-phenyl-1H-pyrazole exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential use in treating chronic inflammatory conditions.
Study Focus Outcome Reference
Anti-inflammatory effectsSignificant reduction in cytokine levels
Cancer cell line studiesInduced apoptosis in cancer cells

Material Science

Advanced Materials Synthesis
In material science, this compound is utilized to synthesize advanced materials such as polymers and coatings. Its unique properties allow for the development of materials with enhanced durability and performance characteristics.

Material Type Application Properties Enhanced Reference
CoatingsProtective coatings for metalsCorrosion resistance
PolymersHigh-performance compositesMechanical strength

Analytical Chemistry

Reference Standard Usage
In analytical chemistry, this compound serves as a reference standard for identifying and quantifying similar compounds within complex mixtures. Its stability and well-characterized properties make it an essential tool in various analytical methods.

Applications

  • Used in chromatography to ensure accurate quantification of pyrazole derivatives.
Analytical Method Application Reference
HPLCQuantification of pyrazole compounds
GCIdentification of impurities

Comparison with Similar Compounds

Substitution at the Ester Group

Ethyl Ester Analog

  • Compound : 5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester (CAS 81153-64-2)
  • Molecular Weight : 230.26 g/mol (vs. 216.24 for methyl ester)
  • Slightly reduced solubility in polar solvents compared to the methyl ester. Pharmacokinetic profiles may differ due to esterase-mediated hydrolysis rates .

Biphenyl-Substituted Derivative

  • Compound : 5-Biphenyl-4-yl-1-phenyl-1H-pyrazole-3-carboxylic acid methyl ester
  • Key Differences: The biphenyl group introduces steric bulk and extended π-conjugation, which could improve binding to hydrophobic pockets in target proteins.

Substitution at the 5-Position

Amino-Substituted Analog

  • Compound: Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate (CAS 92406-53-6)
  • Molecular Weight : 155.15 g/mol
  • Key Differences: The amino group at the 5-position introduces hydrogen-bonding capability, enhancing solubility in aqueous media. Reactivity: The amino group enables further derivatization (e.g., acylation, sulfonation), unlike the methyl group in the target compound. Melting Point: 101–102°C, suggesting distinct crystallinity compared to the target compound (data unavailable) .

Bulky Aryl-Substituted Derivatives

  • Examples :
    • 5-(2,4,6-Triisopropylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester (CAS 56192-91-7)
    • 5-(2,3,5,6-Tetramethyl-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester
  • Key Differences: Steric hindrance from bulky aryl groups may reduce reactivity in nucleophilic substitutions.

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituents (1-, 3-, 5-positions) Key Functional Groups
Target Compound 216.24 Phenyl, Methyl ester, Methyl Ester, Aromatic
Ethyl Ester Analog 230.26 Phenyl, Ethyl ester, Methyl Ester, Aromatic
Biphenyl Derivative Not reported Phenyl, Methyl ester, Biphenyl Ester, Polyaromatic
Amino-Substituted Analog 155.15 Methyl, Methyl ester, Amino Ester, Amino

Q & A

Q. Example Protocol :

  • Step 1 : React 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid with methyl chloroformate in dry THF.
  • Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane).
  • Step 3 : Confirm structure via 1^1H-NMR (δ 3.8 ppm for methyl ester) and IR (C=O stretch at ~1700 cm1^{-1}) .

How do spectroscopic and crystallographic methods validate the structure of this compound?

Basic Research Question
Spectroscopy :

  • IR : Confirms ester C=O (~1700 cm1^{-1}) and pyrazole ring vibrations (~1600 cm1^{-1}).
  • 1^1H-NMR : Methyl ester protons appear as a singlet (~δ 3.8 ppm); aromatic protons (phenyl group) resonate at δ 7.2–7.6 ppm .
  • Mass Spectrometry : Molecular ion peak ([M+H]+^+) at m/z 231.1 (calculated for C12_{12}H12_{12}N2_{2}O2_{2}).

Crystallography :
Single-crystal X-ray diffraction (using SHELX programs) resolves bond lengths and angles. For example, the methyl ester carbonyl bond length is typically ~1.21 Å, consistent with ester functional groups .

What strategies optimize the yield of the methyl ester derivative under varying reaction conditions?

Advanced Research Question
Key factors include:

  • Catalyst Selection : Use of DMAP (4-dimethylaminopyridine) to enhance esterification efficiency.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF, THF) improve reagent solubility.
  • Temperature Control : Reactions at 60–80°C balance speed and side-product formation.

Q. Key Parameters :

  • Dose Range : 10–100 mg/kg (oral).
  • Positive Control : Diclofenac (10 mg/kg).
  • Statistical Analysis : ANOVA with post-hoc Tukey test (p < 0.05) .

How is SHELX software applied in crystallographic studies of pyrazole derivatives?

Advanced Research Question
Workflow :

Data Collection : High-resolution (<1.0 Å) X-ray diffraction data.

Structure Solution : SHELXD for phase problem resolution via direct methods.

Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks.

Case Study :
For 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde (), SHELX refinement confirmed a planar pyrazole ring (torsion angle <5°) and intermolecular C-H···O interactions stabilizing the crystal lattice .

What analytical techniques resolve discrepancies in purity assessments between elemental analysis and HPLC?

Q. Methodological Answer

  • Elemental Analysis : Confirms stoichiometric C/H/N ratios (±0.3% tolerance).
  • HPLC : Detects organic impurities (e.g., unreacted starting materials) using a C18 column (UV detection at 254 nm).
  • Cross-Validation : Discrepancies arise from inorganic residues (e.g., salts); use ICP-MS for trace metal analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid methyl ester
Reactant of Route 2
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5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid methyl ester

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